N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that features a unique structure combining adamantane, morpholine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction . The use of microwave irradiation significantly increases yields and reduces reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of microwave irradiation and other advanced techniques can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, its antiviral activity against dengue virus is thought to involve inhibition of viral replication through interaction with viral proteins . The compound’s structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: A similar compound with dual adamantane moieties, known for its anti-dengue virus activity.
N-[1-(Adamantan-1-yl)propyl]-4-(1-piperidinylsulfonyl)benzamide: Another related compound with a piperidine instead of morpholine, used in similar research applications.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of adamantane, morpholine, and benzamide moieties. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H34N2O4S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H34N2O4S/c1-2-22(24-14-17-11-18(15-24)13-19(12-17)16-24)25-23(27)20-3-5-21(6-4-20)31(28,29)26-7-9-30-10-8-26/h3-6,17-19,22H,2,7-16H2,1H3,(H,25,27) |
InChI Key |
NCUZLHILLOKUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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